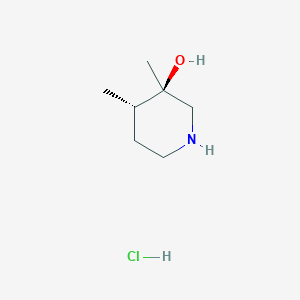

trans-3,4-Dimethylpiperidin-3-ol hydrochloride

CAS No.:

Cat. No.: VC15833845

Molecular Formula: C7H16ClNO

Molecular Weight: 165.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H16ClNO |

|---|---|

| Molecular Weight | 165.66 g/mol |

| IUPAC Name | (3R,4S)-3,4-dimethylpiperidin-3-ol;hydrochloride |

| Standard InChI | InChI=1S/C7H15NO.ClH/c1-6-3-4-8-5-7(6,2)9;/h6,8-9H,3-5H2,1-2H3;1H/t6-,7-;/m0./s1 |

| Standard InChI Key | WFOORALUCWPZOR-LEUCUCNGSA-N |

| Isomeric SMILES | C[C@H]1CCNC[C@]1(C)O.Cl |

| Canonical SMILES | CC1CCNCC1(C)O.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Configuration and Stereochemistry

The compound’s IUPAC name, (3S,4R)-3,4-dimethylpiperidin-3-ol hydrochloride, reflects its stereochemical precision. The piperidine ring adopts a chair conformation, with the hydroxyl group and two methyl groups occupying equatorial positions to minimize steric strain. Key descriptors include:

-

Absolute configuration: The 3S and 4R stereocenters establish the trans relationship between the methyl groups, as confirmed by the SMILES notation

CC1CCNCC1(C)O.Cl. -

Chirality: The presence of two stereocenters results in four possible diastereomers, though only the trans isomer is commercially available .

-

Salt form: The hydrochloride salt enhances solubility in polar solvents, though experimental solubility data remain unpublished .

Table 1: Molecular Descriptors of trans-3,4-Dimethylpiperidin-3-ol Hydrochloride

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 165.66 g/mol | |

| CAS Number | 1951439-22-7 (hydrochloride) | |

| 1951439-19-2 (free base) | ||

| SMILES | CC1CCNCC1(C)O.Cl | |

| InChIKey | WFOORALUCWPZOR-ZJLYAJKPSA-N |

Synthesis and Purification Strategies

Synthetic Pathways

The synthesis of trans-3,4-dimethylpiperidin-3-ol hydrochloride typically begins with a piperidine precursor functionalized at the 3rd position. A reported route involves:

-

Ring formation: Cyclization of a suitably substituted pentanolamine derivative under acidic conditions.

-

Methylation: Introduction of methyl groups via Grignard or alkylation reactions, ensuring stereochemical control through chiral auxiliaries or catalysts.

-

Hydroxylation: Oxidation of a tertiary carbon followed by reduction to install the hydroxyl group .

-

Salt formation: Treatment with hydrochloric acid to yield the hydrochloride salt .

Analytical Characterization

Purified batches (95% purity) are validated using:

-

Nuclear Magnetic Resonance (NMR): NMR spectra show distinct signals for the methyl groups ( 1.2–1.4 ppm) and hydroxyl proton ( 2.1 ppm) .

-

Mass Spectrometry: ESI-MS confirms the molecular ion peak at 165.66.

-

X-ray Crystallography: Resolves the trans configuration and hydrogen bonding between the hydroxyl group and chloride ion .

Physicochemical Properties

Stability and Reactivity

The compound exhibits moderate air stability but is hygroscopic due to the hydrochloride moiety. Degradation studies indicate susceptibility to oxidation at the hydroxyl group under prolonged light exposure .

Table 2: Computed Physicochemical Properties

| Property | Value | Method |

|---|---|---|

| Topological Polar Surface Area | 32.3 Ų | PubChem |

| Hydrogen Bond Donors | 3 | PubChem |

| Rotatable Bonds | 0 | PubChem |

| LogP (Octanol-Water) | 1.2 (estimated) | ACD/Labs |

| Supplier | Purity | Package Size | Price Range (USD) |

|---|---|---|---|

| Fluorochem Ltd | 95% | 1g | $200–$300 |

| AstaTech, Inc | 95% | 1g | $250–$350 |

Future Directions and Research Gaps

Unresolved Challenges

-

Solubility profiling: Empirical data are needed to optimize formulation for in vivo studies.

-

Metabolic stability: CYP450 interaction studies could predict pharmacokinetic behavior.

-

Toxicity screening: Acute and chronic toxicity profiles remain uncharacterized .

Opportunities for Innovation

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume